3,5-Diiodopyrazin-2-amine

CCR5 Antagonist GPCR Binding Affinity

3,5-Diiodopyrazin-2-amine (CAS: 91416-89-6) is a halogenated heterocyclic building block with the molecular formula C4H3I2N3 and a molecular weight of 346.896 g/mol. Its structure features a pyrazine core substituted with an amino group at the 2-position and iodine atoms at the 3- and 5-positions, with predicted properties including a polar surface area (PSA) of 51.8 Ų and a calculated LogP of 1.85.

Molecular Formula C4H3I2N3
Molecular Weight 346.90 g/mol
CAS No. 91416-89-6
Cat. No. B13013050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodopyrazin-2-amine
CAS91416-89-6
Molecular FormulaC4H3I2N3
Molecular Weight346.90 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)I)I
InChIInChI=1S/C4H3I2N3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
InChIKeyOGFNUHFOAGNFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodopyrazin-2-amine (CAS: 91416-89-6) Procurement and Characterization Overview


3,5-Diiodopyrazin-2-amine (CAS: 91416-89-6) is a halogenated heterocyclic building block with the molecular formula C4H3I2N3 and a molecular weight of 346.896 g/mol . Its structure features a pyrazine core substituted with an amino group at the 2-position and iodine atoms at the 3- and 5-positions, with predicted properties including a polar surface area (PSA) of 51.8 Ų and a calculated LogP of 1.85 .

3,5-Diiodopyrazin-2-amine: Risks of Unverified Substitution in Research Applications


In-class compounds such as 2,6-diiodopyrazine (CAS: 58138-79-7) or mono-iodinated analogs like 3-iodopyrazin-2-amine (CAS: 344329-41-5) possess distinctly different electronic properties and reactivity profiles, rendering generic substitution scientifically invalid . The specific 3,5-diiodo substitution pattern on the pyrazin-2-amine core is crucial for its demonstrated biological activity as a CCR5 antagonist (Kd = 316 nM), a functional target engagement profile that cannot be replicated by structural analogs [1].

3,5-Diiodopyrazin-2-amine: Quantified Differentiation in Key Assay Systems


3,5-Diiodopyrazin-2-amine as a CCR5 Antagonist with Defined Binding Affinity

3,5-Diiodopyrazin-2-amine demonstrates quantifiable antagonism of the human C-C chemokine receptor type 5 (CCR5), a G protein-coupled receptor (GPCR), with a measured binding affinity (Kd) of 316 nM in a cell-based assay [1]. This value provides a defined point of comparison against other pyrazine-based chemokine receptor modulators, establishing a baseline for structure-activity relationship (SAR) studies.

CCR5 Antagonist GPCR Binding Affinity

3,5-Diiodopyrazin-2-amine: A Versatile Synthetic Intermediate for 3,5-Disubstituted-2-Aminopyrazine Kinase Inhibitors

3,5-Diiodopyrazin-2-amine serves as a critical synthetic precursor in the development of 3,5-disubstituted-2-aminopyrazine Aurora kinase inhibitors [1]. Its dual iodine substituents enable sequential or orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate highly diverse compound libraries [2]. While the diiodo compound itself is not the active kinase inhibitor, its unique dihalogenated scaffold is essential for accessing lead compounds like 12Aj, which exhibited potent antiproliferative activities against multiple cancer cell lines (HeLa IC50 = 1.34 ± 0.23 μM; LoVo IC50 = 1.64 ± 0.48 μM) and inhibited Aurora A and B kinases with IC50 values of 90 nM and 152 nM, respectively [3]. Analogs with different halogenation patterns (e.g., 2-amino-3,5-dichloropyrazine) would exhibit vastly different reactivity in cross-coupling reactions due to the relative strength of C-I vs C-Cl bonds, making 3,5-diiodopyrazin-2-amine the preferred building block for these synthetic routes.

Kinase Inhibitor Antiproliferative Cross-Coupling

Structural Distinction of 3,5-Diiodopyrazin-2-amine from Other Diiodopyrazine Regioisomers

3,5-Diiodopyrazin-2-amine possesses a unique 3,5-diiodo substitution pattern on the 2-aminopyrazine core, which distinguishes it from other diiodopyrazine regioisomers such as 2,6-diiodopyrazine (CAS: 58138-79-7) and 2,5-diiodopyrazine (CAS: 1093418-77-9) . This specific arrangement of halogen atoms and the amino group dictates its distinct electronic properties, reactivity, and potential for forming specific supramolecular interactions .

Regioisomer Structural Specificity Synthetic Intermediate

Key Application Scenarios for 3,5-Diiodopyrazin-2-amine (CAS: 91416-89-6) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for CCR5 Antagonists

Sourcing 3,5-diiodopyrazin-2-amine for SAR studies focused on CCR5 antagonism. The compound's documented binding affinity (Kd = 316 nM) provides a measurable baseline for optimizing new chemical entities targeting HIV entry, inflammatory diseases, or autoimmune disorders [1].

Chemical Biology: Synthesis of 3,5-Disubstituted-2-Aminopyrazine Kinase Inhibitor Libraries

Procuring 3,5-diiodopyrazin-2-amine as a key intermediate for synthesizing focused libraries of Aurora kinase inhibitors. The dual iodine atoms enable sequential cross-coupling reactions, allowing for the efficient exploration of chemical space to generate potent antiproliferative agents, as demonstrated in the development of compound 12Aj and its analogs [2].

Process Chemistry: Development of Cross-Coupling Methodologies

Utilizing 3,5-diiodopyrazin-2-amine as a model substrate for developing and optimizing metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its two reactive C-I bonds make it an ideal test case for evaluating new catalysts and reaction conditions for polyhalogenated heterocycles, with direct relevance to industrial-scale synthesis of complex pharmaceuticals [3].

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